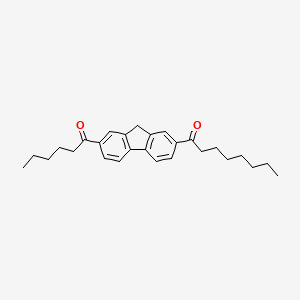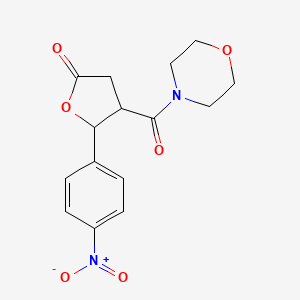
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a 1,2-addition of methyllithium to the quinoline ring. This is followed by oxidation and a two-step oxidation procedure to transform the methyl group to the carboxylic acid, along with the removal of the protecting group . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and methyllithium . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Additionally, they have been investigated for their potential use as antioxidants and immunosuppressive agents . In the industrial sector, these compounds are used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved depend on the particular derivative and its structural features.
Comparison with Similar Compounds
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- can be compared with other similar compounds, such as 3-hydroxy-2-methyl-4-quinolinecarboxylic acid and 4-hydroxy-2-quinolinecarboxylic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid is known for its use in chemical synthesis studies, while 4-hydroxy-2-quinolinecarboxylic acid has been investigated for its potential as an antioxidant .
Properties
CAS No. |
61563-51-7 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3,5,7-trimethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-6-4-7(2)10-9(5-6)14-11(13(16)17)8(3)12(10)15/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
VEPVFOFYWHSNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C(C2=O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14579696.png)
![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)

![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)




![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)

